molecular formula C25H23NO4 B8685623 4-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid

4-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid

Cat. No. B8685623
M. Wt: 401.5 g/mol
InChI Key: YYOHRCRZXDJJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

4-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid

InChI

InChI=1S/C25H23NO4/c26-17-12-9-16(10-13-17)11-14-22(24(27)28)25(29)30-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,12-13,22-23H,11,14-15,26H2,(H,27,28)

InChI Key

YYOHRCRZXDJJBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC4=CC=C(C=C4)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-aminophenyl)butanoic acid (250 mg, 1.4 mmol) in a 10 mL flask was dissolved in a mixture of 10% aqueous sodium bicarbonate (0.29 mL) and tetrahydrofuran (2.1 mL) then cooled in an ice/water bath. 9-fluorenylmethyl chloroformate (390 mg, 1.4 mmol) was added in small portions over 3 min. After 4 h the cooling bath was removed. After additional 4 h at room temperature, the reaction was extracted with deionized water (2 mL) and ethyl ether (2 mL) and the aqueous layer was brought to pH 4 with dilute HCl and placed in a refrigerator. After 1 h solid was collected by vacuum filtration and washed with deionized water then dried under vacuum to give 290 mg of product (52% yield). Mass spectrum C25H23NO4 (M+Na)+ calcd for 424.1. found 424.0.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Yield
52%

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